1-(3-chlorophenyl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine
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Overview
Description
1-(3-chlorophenyl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a thiazole ring, and two aromatic rings with various substituents. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 1-(3-chlorophenyl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole ring.
Formation of the triazole ring: The thiazole intermediate is then subjected to a cycloaddition reaction with an azide compound to form the triazole ring.
Substitution reactions: The aromatic rings are functionalized with the desired substituents, such as the chlorophenyl and dimethoxyphenyl groups, through electrophilic aromatic substitution reactions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(3-chlorophenyl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-chlorophenyl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its possible biological activities, such as antimicrobial, antifungal, and anticancer properties.
Chemical Biology: It is used as a tool compound to study biological pathways and molecular targets, helping to elucidate mechanisms of action and identify potential drug targets.
Material Science: The compound’s unique structural features make it of interest in the development of new materials with specific properties, such as conductivity or fluorescence.
Industrial Applications: It may be used in the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-(3-chlorophenyl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine can be compared with other similar compounds, such as:
This compound derivatives: These compounds have similar core structures but different substituents, leading to variations in their biological activities and properties.
Other triazole derivatives: Compounds with different substituents on the triazole ring may exhibit different biological activities and applications.
Thiazole derivatives: Compounds with thiazole rings but different substituents or additional functional groups may have unique properties and uses.
The uniqueness of this compound lies in its specific combination of structural features, which contribute to its potential biological activities and applications in various fields of research.
Properties
IUPAC Name |
3-(3-chlorophenyl)-5-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O2S/c1-26-15-7-6-11(8-16(15)27-2)14-10-28-19(22-14)17-18(21)25(24-23-17)13-5-3-4-12(20)9-13/h3-10H,21H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDROFQWIPNACHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC(=CC=C4)Cl)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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